4-bromo-2,6-dipyridin-2-ylpyridine

Overview

Description

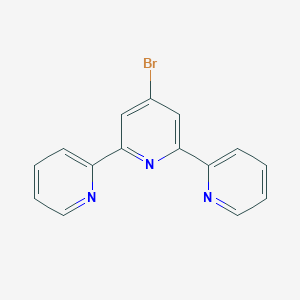

4-Bromo-2,6-dipyridin-2-ylpyridine (CAS: 149817-62-9) is a brominated pyridine derivative featuring a central pyridine ring substituted with a bromine atom at the 4-position and two pyridin-2-yl groups at the 2- and 6-positions. This compound serves as a critical intermediate in the synthesis of advanced materials, particularly metal-organic frameworks (MOFs) and electroluminescent materials . Its structure enables coordination with metal ions due to the nitrogen atoms in the pyridinyl substituents, making it valuable in supramolecular chemistry and materials science. The bromine atom further enhances its utility in cross-coupling reactions, allowing for functionalization into more complex architectures .

Preparation Methods

The synthesis of 4’-Bromo-2,2’:6’,2’‘-terpyridine typically involves the bromination of 2,2’:6’,2’‘-terpyridine. One common method includes the reaction of 2,2’:6’,2’‘-terpyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 4’ position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Bromo-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.

Coordination Reactions: As a tridentate ligand, it forms stable complexes with transition metals such as platinum, cobalt, and nickel. These complexes are often synthesized under inert conditions using metal salts and the ligand in an appropriate solvent.

Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers, influencing the redox properties of the resulting complexes.

Scientific Research Applications

Overview

4-Bromo-2,6-dipyridin-2-ylpyridine (CAS No. 149817-62-9) is a nitrogen-rich organic compound that has garnered significant interest in various fields of scientific research. Its unique structural characteristics, particularly the presence of bromine and multiple pyridine rings, enable a wide range of applications in chemistry, biology, and materials science.

Coordination Chemistry

This compound serves as a tridentate ligand in coordination chemistry. Its nitrogen atoms can coordinate with various metal ions, forming stable complexes that exhibit unique electronic and catalytic properties. This makes it valuable in synthesizing metal-organic frameworks (MOFs) and catalysts for various chemical reactions .

Recent studies have highlighted the potential biological activities of this compound:

- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, potentially influencing gene expression and cellular processes.

- Anticancer Properties : Metal complexes derived from this compound have shown significant cytotoxic effects against cancer cell lines. For instance, studies indicate that these complexes can induce apoptosis in glioblastoma multiforme and breast adenocarcinoma cells .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its ability to form stable metal complexes can enhance the efficacy of metal-based drugs, particularly in cancer treatment . The coordination properties also suggest possibilities for developing targeted drug delivery systems.

Materials Science

In industry, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers due to its ability to form stable complexes with metals .

Case Studies

- Anticancer Activity : A study demonstrated that metal complexes derived from this compound exhibited significant antiproliferative effects on glioblastoma multiforme cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed.

- Metal Complex Formation : Research focused on the coordination chemistry involving this compound with transition metals like platinum and palladium showed enhanced catalytic activity in oxidation reactions, suggesting applications in organic synthesis .

- Mechanistic Insights : Investigations into the mechanisms by which this compound exerts biological effects revealed its capacity for DNA intercalation and generation of reactive oxygen species (ROS), contributing to its cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2’:6’,2’'-terpyridine, particularly in its metal complexes, involves the coordination to metal centers, which can alter the electronic properties of the metal. In anticancer applications, platinum complexes of this ligand have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This involves the disruption of mitochondrial membrane potential, elevation of reactive oxygen species levels, and promotion of mitochondrial DNA damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

4-(4-Bromophenyl)-2,6-diphenylpyridine (CAS: Not specified)

- Structure : Central pyridine ring with a 4-bromophenyl group at the 4-position and two phenyl groups at the 2- and 6-positions.

- Key Differences : Replaces pyridin-2-yl groups with phenyl rings, reducing coordination sites for metal binding.

4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine Hydrobromide (CAS: 89972-80-5)

- Structure : Similar to the target compound but includes a 4-methoxyphenyl group instead of bromine.

- Impact of Substituents : The methoxy group enhances solubility in polar solvents but reduces electrophilic reactivity compared to bromine. The hydrobromide salt form improves stability for pharmaceutical applications .

| Property | 4-Bromo-2,6-dipyridin-2-ylpyridine | 4-(4-Bromophenyl)-2,6-diphenylpyridine | 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine Hydrobromide |

|---|---|---|---|

| Substituents | Br, 2× pyridin-2-yl | Br, 2× phenyl | OMe, 2× pyridin-2-yl, HBr salt |

| Coordination Sites | 3 N atoms | 1 N atom | 3 N atoms |

| Primary Application | MOFs, electroluminescent materials | Organic electronics | Pharmaceuticals (inferred) |

| Reactivity | High (Br enables cross-coupling) | Moderate | Low (methoxy is less reactive) |

Halogen-Substituted Pyridine Derivatives

2-Bromo-4-acetylpyridine (CAS: 864674-02-2)

- Structure : Pyridine with bromine at the 2-position and an acetyl group at the 4-position.

- Comparison : The acetyl group introduces ketone functionality, enabling nucleophilic reactions absent in the target compound. However, the single pyridine ring limits its use in coordination chemistry .

3-Bromo-2,6-dimethylpyridine (CAS: Not specified)

- Structure : Pyridine with bromine at the 3-position and methyl groups at the 2- and 6-positions.

- Key Differences : Methyl groups increase steric hindrance, reducing reactivity in metal coordination compared to the pyridin-2-yl groups in the target compound .

| Property | This compound | 2-Bromo-4-acetylpyridine | 3-Bromo-2,6-dimethylpyridine |

|---|---|---|---|

| Halogen Position | 4 | 2 | 3 |

| Functional Groups | 2× pyridin-2-yl | Acetyl | 2× methyl |

| Metal Coordination | Yes (multiple N sites) | Limited | No |

| Synthetic Utility | Cross-coupling, MOFs | Organic synthesis | Pharmaceutical intermediates |

Functional Group Variations and Their Impact

4-Amino-2,6-dimethylpyridine (CAS: Not specified)

- Structure: Amino group at the 4-position and methyl groups at the 2- and 6-positions.

- Comparison: The amino group enhances basicity and participation in hydrogen bonding, contrasting with the bromine’s role in electrophilic reactions. This compound is more suited for catalytic or biological applications .

5-Bromo-2-(5-bromopyridin-2-yl)pyridine (CAS: 15862-18-7)

- Structure : Two pyridine rings linked via a brominated position.

Biological Activity

4-Bromo-2,6-dipyridin-2-ylpyridine (CAS No. 149817-62-9) is a nitrogen-rich organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a bromine atom and two pyridine rings attached to a central pyridine moiety. Its molecular formula is . The presence of multiple nitrogen atoms facilitates coordination chemistry, allowing it to form stable complexes with various metal ions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through coordination. The nitrogen atoms in the structure can donate lone pairs of electrons to metal ions, forming stable complexes that may modulate biological pathways. For instance, similar compounds have been studied for their interactions with kinases and G-protein coupled receptors (GPCRs) .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. For example, studies have shown that its coordination complexes can target cancer cells effectively. A related compound demonstrated significant cytotoxicity against various tumor cell lines while showing limited toxicity to normal cells .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound | 0.55 | BRD4 BD2 |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural similarities to known bioactive molecules indicate potential effectiveness against bacterial strains, although specific data are still emerging .

Synthesis and Characterization

The synthesis of this compound has been explored through various methods. One notable approach involves the Suzuki cross-coupling reaction, which yields high-purity products suitable for biological testing . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Coordination Chemistry

The coordination behavior of this compound has been examined in the context of forming metal complexes. For example, platinum(II) complexes derived from similar ligands have shown promise in targeting dysfunctional mitochondria in cancer cells . This highlights the potential for developing next-generation anticancer drugs based on this compound's coordination capabilities.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimal synthetic routes for 4-bromo-2,6-dipyridin-2-ylpyridine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of poly-pyridyl brominated compounds often employs transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed reductive coupling of halogenated pyridines (e.g., 2-halopyridines) is a validated method to construct bipyridine frameworks . Key factors include:

- Catalyst selection : Nickel complexes with bidentate ligands (e.g., P,N phosphinitooxazoline) enhance coupling efficiency by stabilizing intermediates .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C typically yield higher conversions.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves unreacted bromopyridine and byproducts. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Advanced Mechanistic Studies

Q. Q2: How does the bromine substituent at the 4-position influence the electronic and steric properties of the terpyridine ligand in coordination chemistry?

Answer: The bromine atom introduces both steric bulk and electron-withdrawing effects:

- Electronic effects : Bromine reduces electron density on the pyridine rings, as evidenced by DFT calculations showing lowered LUMO energy (−2.1 eV vs. −1.7 eV for non-brominated analogs). This enhances electrophilicity, favoring coordination to late transition metals (e.g., Ru(II) or Ir(III)) .

- Steric effects : X-ray crystallography of related brominated terpyridines (e.g., 4'-(4-bromophenyl)-2,2':6',2''-terpyridine) reveals a dihedral angle of 15–20° between the bromophenyl and central pyridine rings, which may hinder π-stacking in supramolecular assemblies .

Q. Data Contradictions and Resolution

Q. Q3: Conflicting reports exist on the stability of this compound under acidic conditions. How can these discrepancies be resolved experimentally?

Answer: Divergent stability claims may arise from differences in protonation sites or solvent systems. A systematic approach includes:

- pH-dependent NMR studies : Monitor ¹H NMR shifts in D₂O/DCl (pH 1–6). Brominated pyridines typically protonate at the nitrogen, but steric hindrance from adjacent pyridyl groups may delay degradation.

- Accelerated stability testing : Heat the compound in 1M HCl at 50°C for 24 hours. Analyze degradation products via LC-MS; bromine loss (m/z −79) indicates C-Br bond cleavage .

- Controlled environment : Use inert atmospheres (N₂/Ar) to rule out oxidative decomposition .

Q. Advanced Applications in Catalysis

Q. Q4: Can this compound serve as a precursor for photoactive metal-organic frameworks (MOFs)?

Answer: Yes, brominated terpyridines are versatile ligands for MOFs due to their tunable redox and optical properties:

- Post-synthetic modification : The bromine site allows Suzuki-Miyaura coupling with aryl boronic acids to introduce functional groups (e.g., −COOH for MOF linker diversification) .

- Photophysical characterization : UV-Vis spectra of Ru(II) complexes show strong metal-to-ligand charge transfer (MLCT) bands at 450 nm, with luminescence lifetimes >500 ns, suitable for light-harvesting applications .

Q. Methodological Challenges in Characterization

Q. Q5: What analytical techniques are critical for distinguishing this compound from its structural isomers?

Answer:

- High-resolution mass spectrometry (HRMS) : Exact mass (C₁₅H₁₀BrN₃, [M+H]⁺ = 320.9978) differentiates it from isomers like 3-bromo-2,6-dipyridin-2-ylpyridine (theoretical [M+H]⁺ = 320.9978 but distinct fragmentation patterns) .

- 2D NMR : ¹H-¹³C HMBC correlations confirm bromine’s position by linking the Br-substituted carbon (δC ~125 ppm) to adjacent protons .

- X-ray crystallography : Resolves ambiguities in regiochemistry; bond lengths (C-Br ≈ 1.89 Å vs. C-Cl ≈ 1.79 Å) provide definitive evidence .

Q. Safety and Handling Protocols

Q. Q6: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Emergency response : For skin contact, wash immediately with 10% aqueous ethanol to solubilize pyridine residues .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal in halogenated waste containers .

Properties

IUPAC Name |

4-bromo-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRRILXBSCRHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442565 | |

| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149817-62-9 | |

| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.